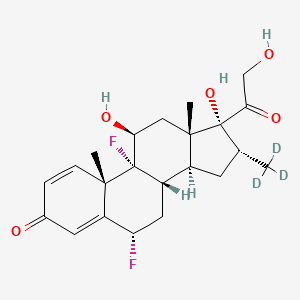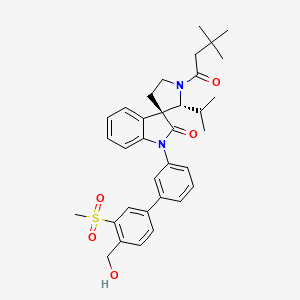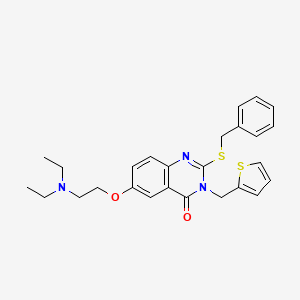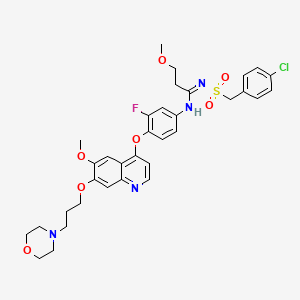
c-Met-IN-14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
c-Met-IN-14 is a selective inhibitor of the c-Met kinase, which is a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and motility. The compound is known for its potent anticancer activity, primarily by blocking the phosphorylation of c-Met, thereby inhibiting downstream signaling pathways that promote tumor growth and metastasis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of c-Met-IN-14 involves multiple steps, starting from the preparation of N-sulfonylamidine-based derivatives. The key steps include:
Formation of the sulfonylamidine core: This is achieved through the reaction of sulfonyl chlorides with amines under basic conditions.
Introduction of functional groups: Various functional groups are introduced to enhance the selectivity and potency of the compound. This involves reactions such as alkylation, acylation, and cyclization under controlled conditions.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Continuous flow synthesis: This method is employed to enhance efficiency and yield. It involves the continuous flow of reactants through a series of reactors, allowing for better control over reaction conditions and product quality.
Purification and formulation: The final product is purified using industrial-scale chromatography and formulated into suitable dosage forms for clinical use.
化学反应分析
Types of Reactions: c-Met-IN-14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s potency and selectivity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles are used depending on the desired substitution, with conditions tailored to achieve optimal yields.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities and pharmacokinetic properties.
科学研究应用
c-Met-IN-14 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the c-Met signaling pathway and to develop new inhibitors with improved properties.
Biology: The compound is employed in cellular and molecular biology studies to investigate the role of c-Met in cell proliferation, survival, and motility.
Medicine: This compound is being explored as a potential therapeutic agent for the treatment of various cancers, including non-small cell lung cancer, gastric cancer, and hepatocellular carcinoma
Industry: The compound is used in the development of diagnostic tools and imaging agents for detecting c-Met expression in tumors.
作用机制
c-Met-IN-14 exerts its effects by selectively inhibiting the c-Met kinase. The mechanism involves:
Binding to the ATP-binding site: The compound binds to the ATP-binding site of the c-Met kinase, preventing the phosphorylation of tyrosine residues.
Inhibition of downstream signaling: By blocking c-Met phosphorylation, the compound inhibits downstream signaling pathways such as the PI3K/AKT, RAS/MAPK, and STAT3 pathways, which are involved in cell proliferation, survival, and motility
Induction of apoptosis: The inhibition of c-Met signaling leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.
相似化合物的比较
- Crizotinib
- Cabozantinib
- Capmatinib
- Onartuzumab (monoclonal antibody targeting c-Met)
c-Met-IN-14 stands out due to its high selectivity and potency against c-Met, making it a promising candidate for further development in cancer therapy.
属性
分子式 |
C34H38ClFN4O7S |
|---|---|
分子量 |
701.2 g/mol |
IUPAC 名称 |
N'-[(4-chlorophenyl)methylsulfonyl]-N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-3-methoxypropanimidamide |
InChI |
InChI=1S/C34H38ClFN4O7S/c1-43-17-11-34(39-48(41,42)23-24-4-6-25(35)7-5-24)38-26-8-9-31(28(36)20-26)47-30-10-12-37-29-22-33(32(44-2)21-27(29)30)46-16-3-13-40-14-18-45-19-15-40/h4-10,12,20-22H,3,11,13-19,23H2,1-2H3,(H,38,39) |
InChI 键 |
QCKKTDVCCCBGDD-UHFFFAOYSA-N |
手性 SMILES |
COCC/C(=N/S(=O)(=O)CC1=CC=C(C=C1)Cl)/NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F |
规范 SMILES |
COCCC(=NS(=O)(=O)CC1=CC=C(C=C1)Cl)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


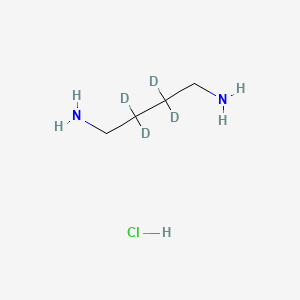

![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
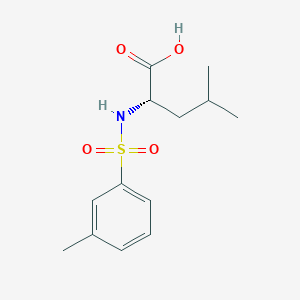
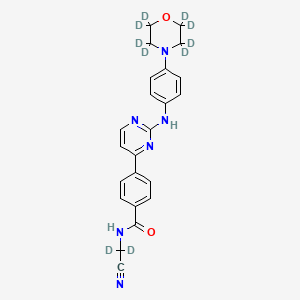
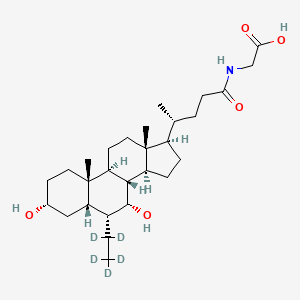

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)


